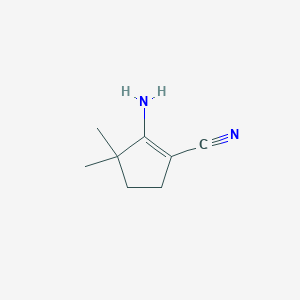
3-Chloro-2,6-dibromo-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Chloro-2,6-dibromo-4-methylaniline” is a chemical compound with the molecular formula C7H6Br2ClN . It is related to “2,6-Dibromo-4-methylaniline”, which undergoes Suzuki-coupling reaction with 2-dihydroxyboryl-3-methyl-2-cyclopenten-1-one during the synthesis of dinuclear dichlorotitanium complexes .
Molecular Structure Analysis
The molecular structure of “3-Chloro-2,6-dibromo-4-methylaniline” consists of a benzene ring substituted with chlorine, bromine, and a methylamine group . The exact positions of these substituents can be inferred from the name of the compound.Physical And Chemical Properties Analysis
The molecular weight of “3-Chloro-2,6-dibromo-4-methylaniline” is 299.39 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Comprehensive Analysis of 3-Chloro-2,6-dibromo-4-methylaniline Applications
3-Chloro-2,6-dibromo-4-methylaniline is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each with its own dedicated section.
Spectroscopic Property Analysis: The compound’s spectroscopic properties, including Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra, can be analyzed in the solid phase. Quantum chemical calculations can provide insights into the optimized molecular structure, energies, and vibrational analysis, which are crucial for understanding the compound’s interaction with light and its potential use in spectroscopy .
Nonlinear Optical Activity Studies: 3-Chloro-2,6-dibromo-4-methylaniline can be used to study nonlinear optical (NLO) activity. The compound’s ability to exhibit NLO behavior makes it a candidate for applications in optical switching, optical data storage, and photonics .
Catalysis in Organic Synthesis: This compound has shown promise as a catalyst in the synthesis of 9-aryl-1,8-dioxo-octahydroxanthenes, which are important in pharmaceutical chemistry. Its catalytic properties can be harnessed under neutral media, contributing to greener and more efficient chemical synthesis processes .
Environmental Analysis: As a coupling reagent, 3-Chloro-2,6-dibromo-4-methylaniline can be used in the spectrophotometric determination of carbaryl, a pesticide, in environmental samples. This application is significant for environmental monitoring and ensuring the safety of ecosystems .
Material Science: The compound’s molecular structure and properties can be leveraged in material science, particularly in the development of new materials with specific optical or electronic properties. Its bromo and chloro substituents may influence the vibrational frequencies, which is valuable in designing materials for specific applications .
Pharmaceutical Research: In pharmaceutical research, 3-Chloro-2,6-dibromo-4-methylaniline can be utilized in the development of new drugs. Its structure allows for the creation of derivatives with potential antibacterial, anti-inflammatory, or antiviral properties .
Safety and Hazards
While specific safety and hazard data for “3-Chloro-2,6-dibromo-4-methylaniline” is not available in the search results, compounds of similar structure can pose risks. For example, “2,6-Dibromo-4-methylaniline” is classified as harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation . Always refer to the appropriate Safety Data Sheet (SDS) for detailed safety information.
Propiedades
IUPAC Name |
2,6-dibromo-3-chloro-4-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2ClN/c1-3-2-4(8)7(11)5(9)6(3)10/h2H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSGYHXODZBFBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)Br)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10233463 |
Source


|
| Record name | 3-Chloro-2,6-dibromo-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10233463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,6-dibromo-4-methylaniline | |
CAS RN |
84483-22-7 |
Source


|
| Record name | 3-Chloro-2,6-dibromo-4-methylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084483227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-2,6-dibromo-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10233463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 4-[(1-methylethyl)amino]-](/img/structure/B1267123.png)
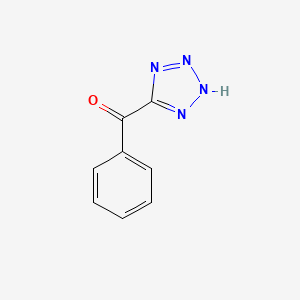
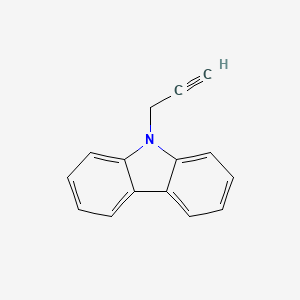


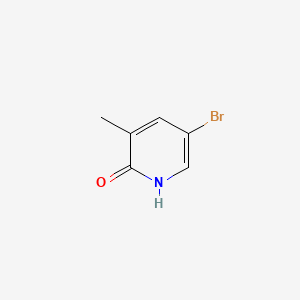


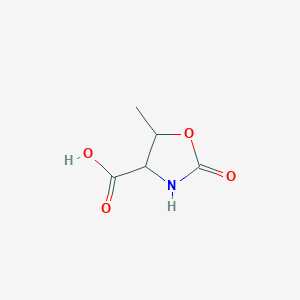
![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1267138.png)



